![molecular formula C18H12ClN3 B13882390 4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and phenyl groups at the 2nd and 6th positions of the pyrrolo[3,2-d]pyrimidine core. It has gained significant interest in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2,6-diphenylpyridine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against certain bacterial strains and cancer cell lines.
Medicine: It is being investigated for its potential as an anticancer and antibacterial agent.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to the enzyme DNA gyrase, inhibiting its activity and preventing bacterial DNA replication. In cancer cells, the compound may induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways .
類似化合物との比較
Similar Compounds
- 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-diphenylpyridine
Uniqueness
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential as a pharmacologically active compound .
特性
分子式 |
C18H12ClN3 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H12ClN3/c19-17-16-15(11-14(20-16)12-7-3-1-4-8-12)21-18(22-17)13-9-5-2-6-10-13/h1-11,20H |
InChIキー |
HSRGUNHDIUDZQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


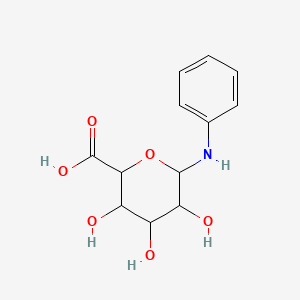
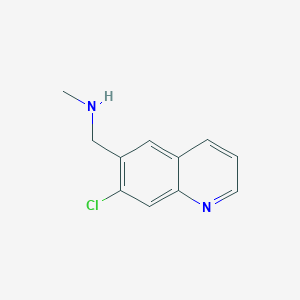
![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
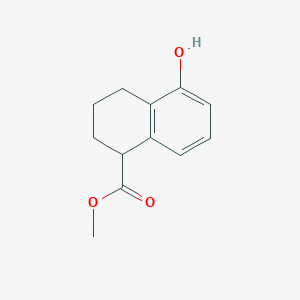
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
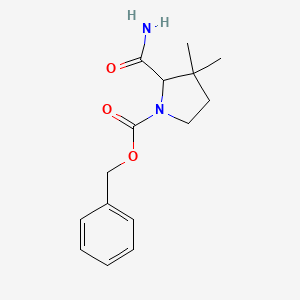
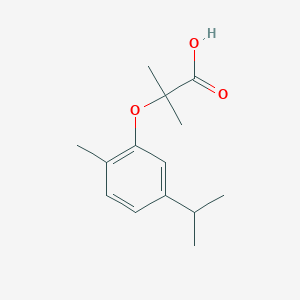

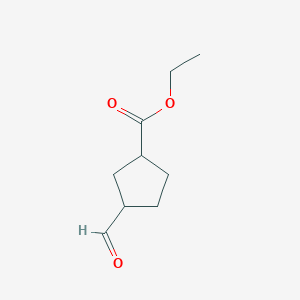
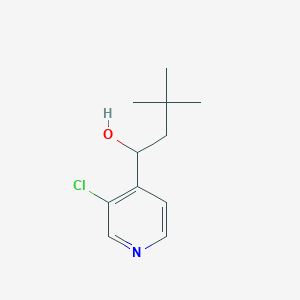
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)

